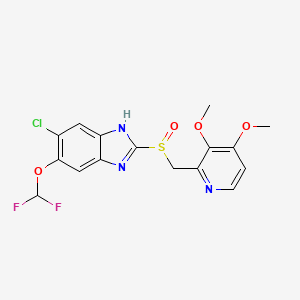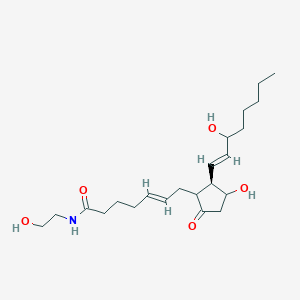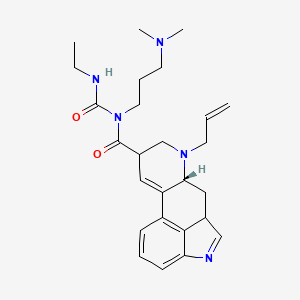
9,10-Didehydro Cabergoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Didehydro Cabergoline is a derivative of cabergoline, an ergoline-based compound known for its potent dopamine receptor agonist properties. This compound is primarily used in scientific research and has a molecular formula of C26H35N5O2 with a molecular weight of 449.59 .
Méthodes De Préparation
The synthesis of 9,10-Didehydro Cabergoline involves several steps, starting from ergocryptine. The process includes oxidation of the 9,10-dihydrolysergol derivative to the corresponding aldehyde and carboxylic acid . Industrial production methods often involve protecting the secondary amine and indole nitrogen functions of ergoline-8β-carboxylic acid C1-4 alkyl esters as carbamate derivatives, followed by amidation with 3-(dimethylamino)propylamine, reaction with ethyl isocyanate, and deprotection .
Analyse Des Réactions Chimiques
9,10-Didehydro Cabergoline undergoes various chemical reactions, including:
Oxidation: Conversion to aldehyde and carboxylic acid derivatives.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst.
Substitution: Reactions involving the substitution of functional groups on the ergoline ring.
Common reagents used in these reactions include activated dimethyl sulfoxide, palladium on carbon, and ethyl isocyanate. Major products formed from these reactions include various ergoline derivatives and intermediates used in further synthesis .
Applications De Recherche Scientifique
9,10-Didehydro Cabergoline is widely used in scientific research, particularly in the fields of:
Mécanisme D'action
The mechanism of action of 9,10-Didehydro Cabergoline involves its interaction with dopamine D2 receptors. It acts as a dopamine receptor agonist, inhibiting adenylyl cyclase activity, reducing intracellular cyclic adenosine monophosphate levels, and blocking inositol trisphosphate-dependent calcium release from intracellular stores . This leads to decreased prolactin secretion from lactotroph cells in the pituitary gland .
Comparaison Avec Des Composés Similaires
9,10-Didehydro Cabergoline is similar to other ergoline derivatives such as:
Cabergoline: A potent dopamine receptor agonist used in treating hyperprolactinemia and Parkinson’s disease.
Ergoline: The parent compound of many alkaloids with various pharmacological properties.
Lysergic Acid Diethylamide (LSD): A semi-synthetic derivative known for its psychedelic effects.
What sets this compound apart is its specific structural modifications, which enhance its stability and efficacy as a research compound .
Propriétés
IUPAC Name |
(6aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9-tetrahydro-5aH-indolo[4,3-fg]quinoline-9-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,14,16,18-19,23H,1,6,8,11-13,15,17H2,2-4H3,(H,27,33)/t18?,19?,23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKVVZPJQAWKPW-MTNXOHHFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)C1CN(C2CC3C=NC4=CC=CC(=C34)C2=C1)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)C1CN([C@@H]2CC3C=NC4=CC=CC(=C34)C2=C1)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazole-5-methanol](/img/structure/B565928.png)
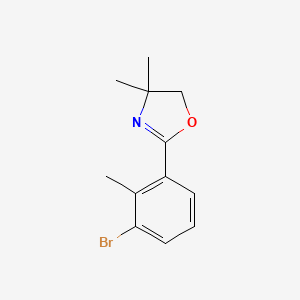


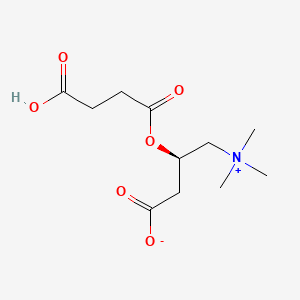
![1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B565939.png)
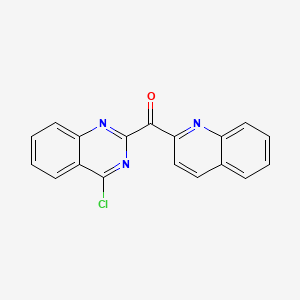
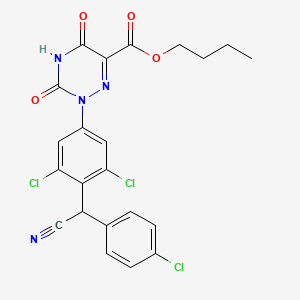

![Diclazuril 6-Carboxylic Acid [(4-Chlorophenyl)cyanomethyl]-2,6-dichlorophenyl-4-amide](/img/structure/B565946.png)
